Sodiumlithocholate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodiumlithocholate can be synthesized from lithocholic acid through a neutralization reaction with sodium hydroxide. The reaction typically involves dissolving lithocholic acid in a suitable solvent, such as ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is evaporated to obtain the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where lithocholic acid and sodium hydroxide are mixed under controlled conditions. The product is then purified through crystallization or other separation techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Sodiumlithocholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more hydrophilic derivatives.
Reduction: Reduction reactions can modify its hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups to enhance its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered hydrophilicity and biological activity .
Scientific Research Applications
Sodiumlithocholate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodiumlithocholate involves its interaction with cellular membranes and proteins. It enhances drug absorption by increasing membrane fluidity and forming micelles that solubilize hydrophobic drugs . This compound also interacts with nuclear receptors such as the vitamin D receptor and pregnane X receptor, influencing gene expression and metabolic pathways .
Comparison with Similar Compounds
- Sodium deoxycholate
- Sodium cholate
- Sodium taurocholate
Comparison: Sodiumlithocholate is unique due to its specific hydroxylation pattern and its ability to form stable supramolecular structures. Compared to sodium deoxycholate and sodium cholate, this compound has a higher tendency to form micelles and enhance drug permeability . Its interaction with nuclear receptors also sets it apart from other bile salts .
Properties
Molecular Formula |
C24H39NaO3 |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
sodium;4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C24H40O3.Na/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3;/h15-21,25H,4-14H2,1-3H3,(H,26,27);/q;+1/p-1 |
InChI Key |
AECTYFQKWPXOSR-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
Origin of Product |
United States |
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